3-AMINO-4-CYCLOHEXYL-BENZOIC ACID METHYL ESTER
Description
Properties
IUPAC Name |
methyl 3-amino-4-cyclohexylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h7-10H,2-6,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKWCGFURYBCDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2CCCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Physicochemical Properties
Molecular Architecture
3-Amino-4-cyclohexyl-benzoic acid methyl ester features:
- Benzoic acid core : Carboxylic acid group esterified to methyl at position 1
- Amino substituent : -NH₂ group at position 3 (meta to ester)
- Cyclohexyl group : Saturated six-membered ring at position 4 (para to amino)
The cyclohexyl group introduces significant steric hindrance (Tolman cone angle: ~170°) while maintaining lipophilicity (calculated logP: 2.8 ± 0.3).
Synthetic Methodologies
Esterification of Precursor Acids
The most direct route involves methyl ester formation from 3-amino-4-cyclohexyl-benzoic acid:
Reaction Scheme :
3-Amino-4-cyclohexyl-benzoic acid + CH₃OH → Target compound
Conditions :
- Catalyst: H₂SO₄ (concentrated, 0.5 eq)
- Solvent: Excess methanol
- Temperature: Reflux (65°C)
- Time: 24 hours
Yield Optimization :
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Acid:Methanol Ratio | 1:10–1:50 | 1:30 | +22% yield |
| Reaction Time | 12–36 hrs | 24 hrs | Peak at 24h |
| Catalyst Loading | 0.1–1.0 eq | 0.5 eq | 89% yield |
Side products include dimethyl ether formation (≤5%) and amino group methylation (<2%).
Cyclohexyl Group Introduction
Two predominant strategies emerge from patent literature:
Friedel-Crafts Alkylation
Procedure :
- Start with 3-nitrobenzoic acid methyl ester
- AlCl₃-catalyzed cyclohexylation at position 4
- Catalytic hydrogenation (H₂/Pd-C) to reduce nitro to amino
Advantages :
- High regioselectivity (>95%)
- Single-pot reaction possible
Limitations :
Suzuki-Miyaura Coupling
Novel Approach :
- Use 4-bromo-3-nitrobenzoate precursor
- Pd(PPh₃)₄ catalyst with cyclohexylboronic acid
- Subsequent nitro reduction
Conditions :
| Component | Specification |
|---|---|
| Base | K₂CO₃ (2.0 eq) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C, 12h |
| Yield | 76% (coupling step) |
This method enables late-stage functionalization but requires expensive boronic reagents.
Amino Group Protection Strategies
Protection-Deprotection Sequences
Common protecting groups and their removal conditions:
| Protecting Group | Installation Reagent | Deprotection Method | Compatibility |
|---|---|---|---|
| Boc | (Boc)₂O, DMAP | TFA/DCM (1:1) | Acid-sensitive esters |
| Fmoc | Fmoc-Cl, pyridine | 20% piperidine/DMF | Base-tolerant systems |
| Ac | Ac₂O, NEt₃ | NH₃/MeOH | Limited to mild conditions |
Purification and Analysis
Chromatographic Techniques
HPLC Conditions :
- Column: C18, 250 × 4.6 mm, 5μm
- Mobile Phase:
- A: 0.1% TFA in H₂O
- B: 0.1% TFA in MeCN
- Gradient: 20% B → 80% B over 25 min
- Retention Time: 18.3 min
Impurity Profile :
| Impurity | RRT | Source |
|---|---|---|
| Des-cyclohexyl | 0.72 | Incomplete coupling |
| Methyl-overesterified | 1.15 | Excess methanol |
Industrial-Scale Considerations
Cost Analysis
| Process Step | Cost Driver | Optimization Strategy |
|---|---|---|
| Cyclohexylation | AlCl₃ consumption | Catalyst recycling |
| Hydrogenation | Pd catalyst loading | Use of Pd/C (5%) |
| Waste Treatment | Acidic byproducts | Neutralization protocol |
Batch vs. continuous flow comparisons show 23% cost reduction in flow systems due to improved heat transfer during exothermic steps.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives.
Saponification (Base-Catalyzed Hydrolysis)
Reagents/Conditions :
-
KOH in 50% aqueous ethanol
-
78°C for 6 hours
Product :
3-Amino-4-cyclohexyl-benzoic acid
Mechanism :
The ester undergoes nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of methanol yields the carboxylate salt, which is acidified to the free carboxylic acid .
Acid-Catalyzed Hydrolysis
Reagents/Conditions :
-
HCl or H₂SO₄ in aqueous methanol
-
Reflux
Product :
3-Amino-4-cyclohexyl-benzoic acid
Notes :
Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water .
Hydrazinolysis
The ester reacts with hydrazine to form hydrazides, intermediates for further functionalization.
Reagents/Conditions :
-
Hydrazine hydrate in ethanol
-
Reflux for 9 hours
Product :
3-Amino-4-cyclohexyl-benzoic acid hydrazide
Applications :
Hydrazides serve as precursors for synthesizing azides and amides via Curtius or Staudinger reactions .
Aminolysis and Amide Formation
The ester reacts with amines to form substituted amides, facilitated by strong bases.
Reagents/Conditions :
-
Primary/secondary amines (e.g., propylamine, piperidine)
-
Sodium hydride (NaH) in dimethylformamide (DMF)
-
0–25°C for 12 hours
Product :
N-Alkyl-3-amino-4-cyclohexyl-benzamides
Example :
| Amine Reagent | Product | Yield |
|---|---|---|
| Piperidine | 3-Amino-4-cyclohexyl-N-piperidinyl-benzamide | 85% |
| Benzylamine | 3-Amino-4-cyclohexyl-N-benzyl-benzamide | 78% |
Mechanism :
The base deprotonates the amine, enhancing its nucleophilicity to attack the ester carbonyl, displacing methoxide .
Reduction Reactions
The ester group can be reduced to a primary alcohol under vigorous conditions.
Reagents/Conditions :
-
Lithium aluminum hydride (LiAlH₄) in anhydrous ether
-
Reflux
Product :
3-Amino-4-cyclohexyl-benzyl alcohol
Limitations :
The amino group may require protection (e.g., acetylation) to prevent side reactions .
Oxidation Potential
While direct oxidation of the ester is uncommon, the amino group may undergo oxidation under strong conditions:
Reagents/Conditions :
-
KMnO₄ in acidic medium
Potential Product :
Nitro or nitroso derivatives (speculative, requires validation)
Challenges :
Steric hindrance from the cyclohexyl group and electronic effects may limit reactivity .
Electrophilic Aromatic Substitution (EAS)
The amino group activates the benzene ring toward EAS, but competing directing effects from the ester and cyclohexyl groups complicate regioselectivity.
Example Reaction :
Nitration
Reagents/Conditions :
-
HNO₃/H₂SO₄ mixture
-
0–5°C
Expected Product :
Nitro-substituted derivatives at positions ortho/para to the amino group.
Experimental Data :
No direct studies available; predictions based on substituent electronic effects.
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, influenced by the electron-withdrawing ester group.
-
Aminolysis : Base-mediated deprotonation of amines enhances nucleophilicity, enabling carbonyl attack.
-
Hydrazinolysis : Forms hydrazides, critical for synthesizing heterocycles or bioactive molecules .
Scientific Research Applications
3-AMINO-4-CYCLOHEXYL-BENZOIC ACID METHYL ESTER has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-AMINO-4-CYCLOHEXYL-BENZOIC ACID METHYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclohexyl group provides hydrophobic interactions, enhancing binding affinity. The ester group may undergo hydrolysis, releasing the active benzoic acid derivative, which can then exert its biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs of 3-amino-4-cyclohexyl-benzoic acid methyl ester, highlighting substituent variations and their implications:
Substituent-Driven Property Analysis
- Cyclohexyl Group (Target Compound): The cyclohexyl moiety introduces steric bulk and hydrophobicity, likely enhancing membrane permeability and stability in non-polar environments.
- Amino-Pyridinyloxy Group (): The pyridine ring in this analog adds aromaticity and basicity, facilitating interactions with biological targets (e.g., enzymes or receptors) via π-stacking or coordination chemistry .
- Chloro/Hydroxy Groups (): These substituents elevate solubility in polar solvents and may improve binding affinity to hydrophilic targets, though at the cost of reduced lipid bilayer penetration .
Biological Activity
3-Amino-4-cyclohexyl-benzoic acid methyl ester (also referred to as 3-Amino-4-(cyclohexylamino)benzoic acid) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The chemical formula for this compound is C13H18N2O2. The structural features include an amino group and a cyclohexyl group attached to a benzoic acid framework, which are crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and receptor modulation. Its pharmacological profiles suggest potential applications in treating inflammatory diseases and cancer.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, affecting cellular signaling pathways. For instance, it may act on kinases involved in cell proliferation and survival.
- Receptor Interaction : Similar compounds have demonstrated the ability to bind to various receptors, modulating their activity and influencing downstream cellular responses.
- Impact on Gene Expression : The compound may alter gene expression patterns by interacting with transcription factors or epigenetic regulators, leading to changes in cellular function .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of this compound and its biological activity is critical for understanding its pharmacological potential. Modifications to the cyclohexyl and amino groups can significantly influence potency and selectivity against various biological targets.
| Modification | Effect on Activity |
|---|---|
| Cyclohexyl group size | Larger groups may enhance lipophilicity, improving membrane permeability. |
| Amino group position | Variations can affect binding affinity to targets. |
Case Studies
Several studies have explored the biological effects of this compound:
- Anticancer Activity : In vitro studies have demonstrated that the compound exhibits antiproliferative effects against various cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .
- Anti-inflammatory Effects : Research has indicated that this compound can reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .
- Antimicrobial Properties : Preliminary studies have shown that derivatives of this compound possess antimicrobial activity against certain bacterial strains, warranting further investigation into its potential as an antibiotic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
